N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8502243
InChI: InChI=1S/C20H12FN3O4/c21-14-5-1-4-13(9-14)20-23-17-11-15(7-8-18(17)28-20)22-19(25)12-3-2-6-16(10-12)24(26)27/h1-11H,(H,22,25)
SMILES: C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C20H12FN3O4
Molecular Weight: 377.3 g/mol

N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide

CAS No.:

Cat. No.: VC8502243

Molecular Formula: C20H12FN3O4

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide -

Specification

Molecular Formula C20H12FN3O4
Molecular Weight 377.3 g/mol
IUPAC Name N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Standard InChI InChI=1S/C20H12FN3O4/c21-14-5-1-4-13(9-14)20-23-17-11-15(7-8-18(17)28-20)22-19(25)12-3-2-6-16(10-12)24(26)27/h1-11H,(H,22,25)
Standard InChI Key JHFIEDFSKDOOHA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzoxazole core: A fused bicyclic system comprising a benzene ring and an oxazole ring, providing rigidity and planar geometry conducive to π-π stacking interactions .

  • 3-Fluorophenyl substituent: Positioned at the 2nd carbon of the benzoxazole, the fluorine atom introduces electronegativity, influencing electronic distribution and metabolic stability .

  • 3-Nitrobenzamide group: Attached to the 5th carbon, the nitro group (-NO₂) serves as a strong electron-withdrawing moiety, while the benzamide linkage offers hydrogen-bonding potential .

Spectroscopic and Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₂₀H₁₂FN₃O₄
Molecular Weight377.33 g/mol
IUPAC NameN-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Canonical SMILESC1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)N+[O-]
Topological Polar Surface Area109 Ų

The nitro group’s electron-withdrawing nature reduces the compound’s solubility in aqueous media, necessitating polar aprotic solvents like dimethylformamide (DMF) for handling .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis follows a three-step sequence:

  • Formation of 2-(3-fluorophenyl)-5-aminobenzoxazole:

    • Condensation of 3-fluoroaniline with 5-nitro-2-hydroxybenzoic acid under acidic conditions yields the benzoxazole intermediate .

    • Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) completes this step .

  • Acylation with 3-nitrobenzoyl chloride:

    • The amine intermediate reacts with 3-nitrobenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base .

    • Reaction conditions: 0°C to room temperature, 12–18 hours, yielding the crude product .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure compound .

    • Typical yields range from 45% to 60%, contingent on reaction optimization .

Industrial-Scale Considerations

For bulk production, modifications include:

  • Continuous flow reactors: Enhance reaction homogeneity and reduce byproduct formation.

  • Solvent recycling: DCM recovery via distillation lowers environmental impact.

  • Catalyst optimization: Immobilized Pd catalysts improve reusability and reduce metal leaching .

Reactivity and Functional Group Transformations

Nitro Group Reduction

The 3-nitro group undergoes catalytic hydrogenation (H₂, Pd/C, ethanol) to yield the corresponding amine derivative, a potential precursor for further functionalization . This transformation is critical for modifying the compound’s electronic profile and bioactivity .

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